molecular formula C12H9ClO2 B14599874 6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL CAS No. 60989-47-1

6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL

Katalognummer: B14599874
CAS-Nummer: 60989-47-1
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: LNUBDUPKSFSGTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7ClO2 It is characterized by the presence of a chlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL typically involves the coupling of 4-chlorophenol with hexa-2,4-diyn-1-ol. One common method involves the use of copper(I) chloride (CuCl) as a catalyst in the presence of a base such as triethylamine (Et3N). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group enhances its binding affinity and specificity. Additionally, the diyn-1-ol backbone allows for interactions with various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

60989-47-1

Molekularformel

C12H9ClO2

Molekulargewicht

220.65 g/mol

IUPAC-Name

6-(4-chlorophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9ClO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,9-10H2

InChI-Schlüssel

LNUBDUPKSFSGTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC#CC#CCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.